molecular formula C22H21N3OS2 B289992 Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether

Katalognummer B289992
Molekulargewicht: 407.6 g/mol
InChI-Schlüssel: JOMOCTKIZDEZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is a compound that has been synthesized for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research purposes.

Wirkmechanismus

The mechanism of action of Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is not fully understood. However, it is thought to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as induce cell death in these cells. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research purposes. However, the synthesis of this compound requires specialized equipment and expertise, which may limit its use in certain labs.

Zukünftige Richtungen

There are several future directions for the study of Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether. One direction is to further investigate its potential applications in cancer research. Another direction is to explore its potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesemethoden

The synthesis of Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves a multi-step process that requires specialized equipment and expertise. The method involves the use of various reagents and solvents to facilitate the formation of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, it has been investigated for its potential use in the treatment of neurological disorders.

Eigenschaften

Molekularformel

C22H21N3OS2

Molekulargewicht

407.6 g/mol

IUPAC-Name

9-(4-methoxyphenyl)-13-methyl-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C22H21N3OS2/c1-12-23-19-18-17(13-8-10-14(26-2)11-9-13)15-6-4-5-7-16(15)25-21(18)28-20(19)22(24-12)27-3/h8-11H,4-7H2,1-3H3

InChI-Schlüssel

JOMOCTKIZDEZAQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC

Kanonische SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.